Lipophilicity and CNS Permeability Potential
The target compound exhibits a computed XLogP3 value of 2.1, compared to 1.6 for the des-methyl analog 1-benzylpiperidin-3-ol and 0.1 for the N-des-benzyl analog 5-methylpiperidin-3-ol [1]. This gradation in lipophilicity positions the target within the optimal ClogP range for CNS penetration (1–3) while providing greater predicted passive membrane permeability than the less lipophilic comparators [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-Benzylpiperidin-3-ol: XLogP3 = 1.6; 5-Methylpiperidin-3-ol: XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 1-benzylpiperidin-3-ol; ΔXLogP3 = +2.0 vs. 5-methylpiperidin-3-ol |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
For CNS-targeted drug discovery programs, the ~0.5 log unit increase in lipophilicity relative to 1-benzylpiperidin-3-ol translates to a predicted ~3-fold increase in passive membrane permeability based on the log-linear relationship between log P and permeability coefficients, making the target compound a more suitable starting scaffold for lead optimization when brain exposure is required.
- [1] PubChem Compound Summaries: CID 124564810 (1-benzyl-5-methylpiperidin-3-ol, XLogP3 = 2.1); CID 85773 (1-benzylpiperidin-3-ol, XLogP3 = 1.6); CID 67986289 (5-methylpiperidin-3-ol, XLogP3 = 0.1). National Center for Biotechnology Information. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. doi:10.1021/acschemneuro.6b00029. Describes ClogP ≤ 3 as a favorable component of the CNS MPO score. View Source
